3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClFN2O3S/c1-19-8-10-20(11-9-19)17-32-18-27(36(34,35)22-7-5-6-21(29)14-22)28(33)23-15-24(30)26(16-25(23)32)31-12-3-2-4-13-31/h5-11,14-16,18H,2-4,12-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQSPAYSCXZKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a quinoline core, a sulfonyl group, and a piperidine ring. The synthesis typically involves several steps:
- Formation of the Quinoline Core : The quinoline structure is synthesized through a Pfitzinger reaction involving isatin derivatives.
- Introduction of Fluorine : Electrophilic fluorination introduces the fluorine atom.
- Sulfonylation : The chlorobenzenesulfonyl group is added using sulfonyl chloride in the presence of a base like pyridine.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It may interact with various molecular targets, including:
- Acetylcholinesterase (AChE) : The compound has shown potential as an AChE inhibitor, which is significant for treating neurodegenerative diseases.
- Urease Inhibition : Strong inhibitory activity against urease has been reported, which is relevant for treating infections caused by urease-producing bacteria.
Antimicrobial Activity
Research indicates that the compound exhibits moderate to strong antibacterial activity against various strains:
- Effective Against :
- Salmonella typhi
- Bacillus subtilis
- Weak to Moderate Activity Against :
- Escherichia coli
- Staphylococcus aureus
Enzyme Inhibition
In vitro studies have demonstrated that this compound possesses significant inhibitory effects on enzymes such as AChE and urease. The following table summarizes the IC50 values for enzyme inhibition:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | Strong inhibition |
Molecular Docking Studies
Molecular docking studies have elucidated the interaction between the compound and various amino acids in target enzymes, providing insights into its binding affinities and modes of action. These studies are critical for understanding how structural modifications can enhance biological activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological properties of similar quinoline derivatives, highlighting:
- Antibacterial Screening : Compounds with similar structures have shown promising results against multi-drug resistant strains.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, which could be beneficial in treating Alzheimer's disease.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Sulfonyl Group Variations: The target compound’s 3-chlorophenyl sulfonyl group differs from Analog 1’s 4-chloro substitution. The 3-chloro position may influence electronic effects (e.g., dipole moments) and receptor binding compared to para-substituted analogs .
Substituents at 1-Position :
- The 4-methylbenzyl group in the target compound introduces steric bulk and lipophilicity compared to Analog 1’s methyl group or Analog 3’s ethyl substituent. This could impact bioavailability and target engagement .
Piperidinyl vs. Other Amines :
- The target compound and Analog 1-3 retain a piperidinyl or 4-methylpiperidinyl group at the 7-position, a common feature in kinase inhibitors. Analog 4 lacks this, suggesting divergent biological targets .
Fluorine and Chlorine Synergy: Fluorine at the 6-position (target compound and analogs) is a hallmark of fluoroquinolone antibiotics, enhancing DNA gyrase binding. The addition of chlorine in the sulfonyl group may further modulate electron distribution and binding affinity .
Research Implications:
- Structure-Activity Relationship (SAR) : The evidence suggests that substituent positions on the sulfonyl phenyl ring (3-chloro vs. 4-chloro) and the 1-position group (4-methylbenzyl vs. methyl/ethyl) are critical for optimizing activity. For instance, bulkier groups at the 1-position may improve target selectivity but reduce solubility .
- Synthetic Accessibility: Analog 1 (CAS 892774-81-1) is well-characterized with a known molecular weight (448.9), suggesting it may serve as a reference compound for synthetic optimization .
Q & A
Q. What are the optimal synthetic routes for 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one?
Methodological Answer : The compound’s synthesis can be approached via multi-step reactions involving sulfonylation, fluorination, and piperidine substitution. Key steps include:
- Sulfonylation : Reacting the quinolin-4-one core with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., using K₂CO₃ in DMF at 60°C for 12 hours) to introduce the sulfonyl group .
- Piperidine Substitution : Coupling the fluorinated intermediate with piperidine via nucleophilic aromatic substitution (e.g., using Pd catalysis or microwave-assisted heating to enhance yield) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the final product .
Experimental Design Tip : Optimize reaction time and temperature using Design of Experiments (DoE) to balance yield and purity, as demonstrated in flow-chemistry protocols for analogous heterocycles .
Q. How can spectroscopic and crystallographic techniques validate the compound’s structure?
Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at C3, piperidinyl at C7). Compare chemical shifts with structurally related quinolinones (e.g., 6-fluoro-1,4-dihydro-4-oxoquinoline derivatives) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 527.08) .
- X-ray Crystallography : Resolve the 3D structure to verify substituent orientation, as done for analogous compounds like 4-(3-carboxy-1-ethyl-6-fluoroquinolin-7-yl)piperazin-1-ium .
Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities .
Q. What safety protocols are critical during handling and storage?
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- First Aid : For accidental inhalation, move to fresh air; for skin contact, wash with soap/water and consult a physician .
- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent degradation .
Q. How can solubility and formulation challenges be addressed in biological assays?
Methodological Answer :
- Solubility Screening : Test in DMSO (≤10 mM stock) and dilute into aqueous buffers (e.g., PBS with 0.1% Tween-80) .
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or lipid-based carriers for in vivo studies, as described for structurally similar quinolinones .
Troubleshooting : If precipitation occurs, adjust pH (e.g., to 7.4) or employ sonication for dispersion .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group, piperidine substitution) affect target binding and selectivity?
Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare activity of analogs (e.g., replacing 3-chlorophenylsulfonyl with morpholine sulfonamide) in enzyme inhibition assays .
- Computational Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina, referencing crystallographic data of related quinolinones .
Data Contradiction Analysis : If conflicting SAR results arise, validate binding modes via mutagenesis studies or isothermal titration calorimetry (ITC) .
Q. How can contradictory solubility or reactivity data from different studies be resolved?
Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed temperature, solvent purity) .
- Advanced Characterization : Use dynamic light scattering (DLS) to detect aggregates or differential scanning calorimetry (DSC) to assess thermal stability .
Case Study : Discrepancies in sulfonylation yields (e.g., 60% vs. 85%) may stem from trace moisture; employ rigorous drying protocols for reagents .
Q. What strategies mitigate off-target effects in cellular assays due to the compound’s polypharmacology?
Methodological Answer :
- Counter-Screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) to identify cross-reactivity .
- Proteomic Profiling : Use affinity pulldown/MS to map unintended protein interactions, as demonstrated for piperidine-containing compounds .
Experimental Design : Include orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
Q. How can metabolic stability be improved for in vivo applications?
Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes to identify vulnerable sites (e.g., piperidine N-dealkylation) .
- Structural Refinement : Introduce metabolically stable groups (e.g., deuterium at labile C-H bonds or fluorination at susceptible positions) .
Data Integration : Cross-reference metabolic pathways with analogous compounds like 7-chloro-1-ethyl-6-fluoroquinolin-3-carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
